

2-Cyclopentylazepane: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Cyclopentylazepane

Cat. No.: B12347917

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An In-depth Analysis of Synthesis, Properties, and Potential Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclopentylazepane is a saturated heterocyclic amine containing a seven-membered azepane ring substituted with a cyclopentyl group at the 2-position. While specific research on this exact molecule is not currently prevalent in published literature, its structural motifs are of significant interest in medicinal chemistry. Azepane scaffolds are present in a variety of biologically active compounds, and the incorporation of a cyclopentyl group can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design. This technical guide provides a comprehensive overview of the available information regarding **2-Cyclopentylazepane**, including its commercial availability, a plausible synthetic route based on established methodologies for related compounds, and a prospective look at its potential biological activities.

Commercial Availability

A thorough search of major chemical supplier catalogs indicates that **2-Cyclopentylazepane** is not a readily available, off-the-shelf compound. It is not listed in the product catalogs of major suppliers under its IUPAC name or known synonyms. This suggests that researchers interested in studying this molecule will likely need to pursue custom synthesis.

Table 1: Commercial Availability Summary

Compound Name	IUPAC Name	Synonyms	Commercial Status
2-Cyclopentylazepane	2-cyclopentylazepane	SCHEMBL8396522, BBL021267, STK893973, AKOS005638679	Not Commercially Available (Requires Custom Synthesis)

Physicochemical Properties

The fundamental physicochemical properties of **2-Cyclopentylazepane** have been computed and are available through public chemical databases.

Table 2: Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₁ N	PubChem
Molecular Weight	167.29 g/mol	PubChem
XLogP3	2.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	2	PubChem

Proposed Synthesis Protocol

While a specific, validated synthesis for **2-Cyclopentylazepane** has not been published, a plausible and efficient route can be designed based on established methods for the synthesis of 2-substituted azepanes. One of the most common and effective methods involves the lithiation of an N-protected azepane followed by alkylation with a suitable electrophile.

Experimental Protocol: Synthesis of **2-Cyclopentylazepane** via Lithiation and Alkylation

Objective: To synthesize **2-Cyclopentylazepane** from N-Boc-azepane.

Materials:

- N-Boc-azepane
- sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M solution)
- (-)-Sparteine
- Cyclopentyl bromide
- Anhydrous diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Argon gas
- Standard laboratory glassware for anhydrous reactions

Methodology:

Step 1: Asymmetric Lithiation of N-Boc-azepane

- To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous diethyl ether (Et₂O).

- Cool the flask to -78 °C using a dry ice/acetone bath.
- Add (-)-sparteine to the cooled Et₂O.
- Slowly add sec-butyllithium (s-BuLi) solution dropwise to the stirred solution.
- After the addition is complete, stir the mixture at -78 °C for 30 minutes.
- Add a solution of N-Boc-azepane in anhydrous Et₂O dropwise to the reaction mixture.
- Continue stirring at -78 °C for 3 hours to ensure the formation of the lithiated intermediate.

Step 2: Alkylation with Cyclopentyl Bromide

- To the reaction mixture from Step 1, add cyclopentyl bromide dropwise at -78 °C.
- Allow the reaction to stir at -78 °C for an additional 3 hours.
- Gradually warm the reaction mixture to room temperature and stir overnight.

Step 3: Work-up and Purification of N-Boc-**2-cyclopentylazepane**

- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-**2-cyclopentylazepane**.
- Purify the crude product by flash column chromatography on silica gel.

Step 4: Deprotection to Yield **2-Cyclopentylazepane**

- Dissolve the purified N-Boc-**2-cyclopentylazepane** in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) to the solution and stir at room temperature for 2 hours.

- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in water and basify with 1 M NaOH solution to a pH > 10.
- Extract the aqueous layer with DCM.
- Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, **2-Cyclopentylazepane**.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for **2-Cyclopentylazepane**.

Potential Signaling Pathway Modulation

Given that many azepane-containing compounds exhibit activity as modulators of G-protein coupled receptors (GPCRs), a hypothetical signaling pathway is presented below. This is a generalized representation and would require experimental validation for **2-Cyclopentylazepane**.

Caption: Hypothetical GPCR signaling pathway for **2-Cyclopentylazepane**.

Potential Biological and Pharmacological Relevance

While no biological data for **2-Cyclopentylazepane** is currently available, the azepane scaffold is a key component in a number of pharmacologically active agents. The introduction of a cyclopentyl group can influence the compound's interaction with biological targets and its pharmacokinetic profile.

Potential Areas of Investigation:

- **Central Nervous System (CNS) Activity:** Many azepane derivatives interact with CNS targets, including dopamine, serotonin, and norepinephrine transporters and receptors. The lipophilicity imparted by the cyclopentyl group may facilitate blood-brain barrier penetration, making this compound a candidate for screening against neurological and psychiatric disorders.
- **Receptor Agonism/Antagonism:** The 2-substituted azepane motif is found in ligands for various GPCRs and ion channels. Screening of **2-Cyclopentylazepane** in a panel of receptor binding assays could identify potential biological targets.
- **Enzyme Inhibition:** The structural features of **2-Cyclopentylazepane** could lend themselves to the inhibition of certain enzymes. High-throughput screening against various enzyme classes could uncover novel activities.

Conclusion

2-Cyclopentylazepane represents an unexplored area of chemical space with potential for applications in drug discovery and chemical biology. Although not commercially available, a plausible synthetic route can be devised based on established chemical literature. Future research into the synthesis and biological evaluation of this and related compounds is warranted to fully understand their therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for researchers interested in pursuing studies on **2-Cyclopentylazepane**.

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